3,5,7-Trimethylquinolin-4(1H)-one
Description
3,5,7-Trimethylquinolin-4(1H)-one is a methyl-substituted quinolinone derivative characterized by methyl groups at positions 3, 5, and 7 of the quinoline ring and a ketone functional group at position 3. These analogs differ in methyl and ketone group placements, which significantly influence their physicochemical and biological properties.
Properties
CAS No. |
61563-52-8 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3,5,7-trimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO/c1-7-4-8(2)11-10(5-7)13-6-9(3)12(11)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
XKGHLKIUHXIDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC=C(C2=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the process are often selected to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trimethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines. These products have significant applications in medicinal chemistry and material science.
Scientific Research Applications
3,5,7-Trimethylquinolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5,7-Trimethylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or bind to receptors, disrupting biological processes essential for the survival of pathogens or cancer cells. The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Discrepancies and Limitations
Further synthesis and characterization studies are required to confirm the existence and properties of the 3,5,7-trimethyl variant.
Biological Activity
3,5,7-Trimethylquinolin-4(1H)-one is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Its molecular structure includes a quinoline ring substituted with three methyl groups at the 3, 5, and 7 positions and a ketone functional group at the 4 position. This unique arrangement contributes to its biological activity and potential applications in medicinal chemistry.
- Molecular Formula : C₁₂H₁₃N₁O₁
- Molecular Weight : Approximately 199.24 g/mol
- Appearance : Yellowish crystalline solid
- Solubility : Soluble in organic solvents
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests.
- Antioxidant Activity : The compound's ability to scavenge free radicals has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, indicating its potential as an antioxidant agent.
- Anti-inflammatory Effects : In vitro studies have suggested that this compound can inhibit pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
- Anticancer Potential : Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the modulation of cell cycle progression and activation of caspase pathways.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Techniques used in these studies include:
- Molecular Docking : Computational approaches have been employed to predict the binding affinity of the compound to various protein targets.
- Enzyme Inhibition Assays : The compound has been tested for its ability to inhibit key enzymes involved in metabolic pathways.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other quinoline derivatives. Below is a summary table highlighting some related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Quinoline | Basic structure without additional methyl groups | Found in many natural products |
| 2-Methylquinoline | Methyl group at position 2 | Exhibits different biological activity |
| 4-Methylquinoline | Methyl group at position 4 | Potentially different reactivity |
| 6-Methoxyquinoline | Methoxy group at position 6 | Known for enhanced solubility |
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Exhibits chelating properties |
The distinct arrangement of methyl groups in this compound influences its reactivity and biological activity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
